Benzonitrile, 4-[(2-benzothiazolylthio)methyl]-
Description
Benzonitrile derivatives are critical intermediates in organic synthesis, particularly for constructing heterocyclic compounds and functionalized aromatic systems. The compound "Benzonitrile, 4-[(2-benzothiazolylthio)methyl]-" features a benzonitrile core substituted with a benzothiazole-thioether group at the para position. The following analysis extrapolates insights from structurally similar benzonitrile derivatives to infer its properties and applications .
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-ylsulfanylmethyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2S2/c16-9-11-5-7-12(8-6-11)10-18-15-17-13-3-1-2-4-14(13)19-15/h1-8H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGWIVCRWJUNPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333279 | |
| Record name | Benzonitrile, 4-[(2-benzothiazolylthio)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361178-04-3 | |
| Record name | Benzonitrile, 4-[(2-benzothiazolylthio)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-[(2-benzothiazolylthio)methyl]- typically involves the reaction of 4-chloromethylbenzonitrile with 2-mercaptobenzothiazole. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the thioether linkage, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-[(2-benzothiazolylthio)methyl]- undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the benzothiazole ring.
Scientific Research Applications
Benzonitrile, 4-[(2-benzothiazolylthio)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of benzonitrile, 4-[(2-benzothiazolylthio)methyl]- involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Key Observations :
Implications for the Target Compound :
- The benzothiazole-thioether group in the target compound may introduce sulfur-related hazards (e.g., skin/eye irritation) similar to . However, the absence of amine groups (cf. ) could reduce acute toxicity risks.
Biological Activity
Benzonitrile, 4-[(2-benzothiazolylthio)methyl]- is a compound that falls within the category of benzothiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of Benzonitrile, 4-[(2-benzothiazolylthio)methyl]- can be summarized as follows:
- Molecular Formula : C10H8N2S2
- Molecular Weight : 224.31 g/mol
The presence of the benzothiazole moiety contributes to its bioactivity, particularly in antimicrobial and anticancer applications.
Antimicrobial Properties
Benzothiazole derivatives, including Benzonitrile, have demonstrated significant antimicrobial activity against various pathogens. A review of literature indicates that these compounds exhibit:
- Antibacterial Activity : Effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The inhibition zones reported range from 16 to 22 mm depending on the specific derivative and substituents used .
- Antifungal Activity : Active against fungi like Candida albicans and Aspergillus niger, with notable inhibition zones also observed in various studies .
Anticancer Activity
Research indicates that benzothiazole derivatives have potential anticancer properties. They act as inhibitors of key enzymes involved in cancer progression:
- Mechanisms : These compounds can inhibit heat shock protein 90 (HSP90) and monoamine oxidase, both of which are implicated in tumor growth and survival .
- Case Studies : In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines, suggesting a mechanism for their anticancer effects.
Anti-inflammatory Effects
Benzothiazole derivatives have been noted for their anti-inflammatory properties. Compounds containing this moiety can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in inflammatory diseases .
Other Biological Activities
Beyond antimicrobial and anticancer activities, Benzonitrile derivatives have been associated with:
- Antitubercular Activity : Showing effectiveness against Mycobacterium tuberculosis.
- Antiparkinsonian Effects : Some derivatives exhibit neuroprotective properties, making them candidates for further research in neurodegenerative disorders .
Table of Biological Activities
Clinical Implications
The diverse biological activities of Benzonitrile, 4-[(2-benzothiazolylthio)methyl]- suggest its potential in various therapeutic applications. Ongoing research is focused on optimizing its structure to enhance efficacy and reduce toxicity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
